

3,3,4-Trimethylpent-1-yne molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,3,4-Trimethylpent-1-yne

Cat. No.: B13479083

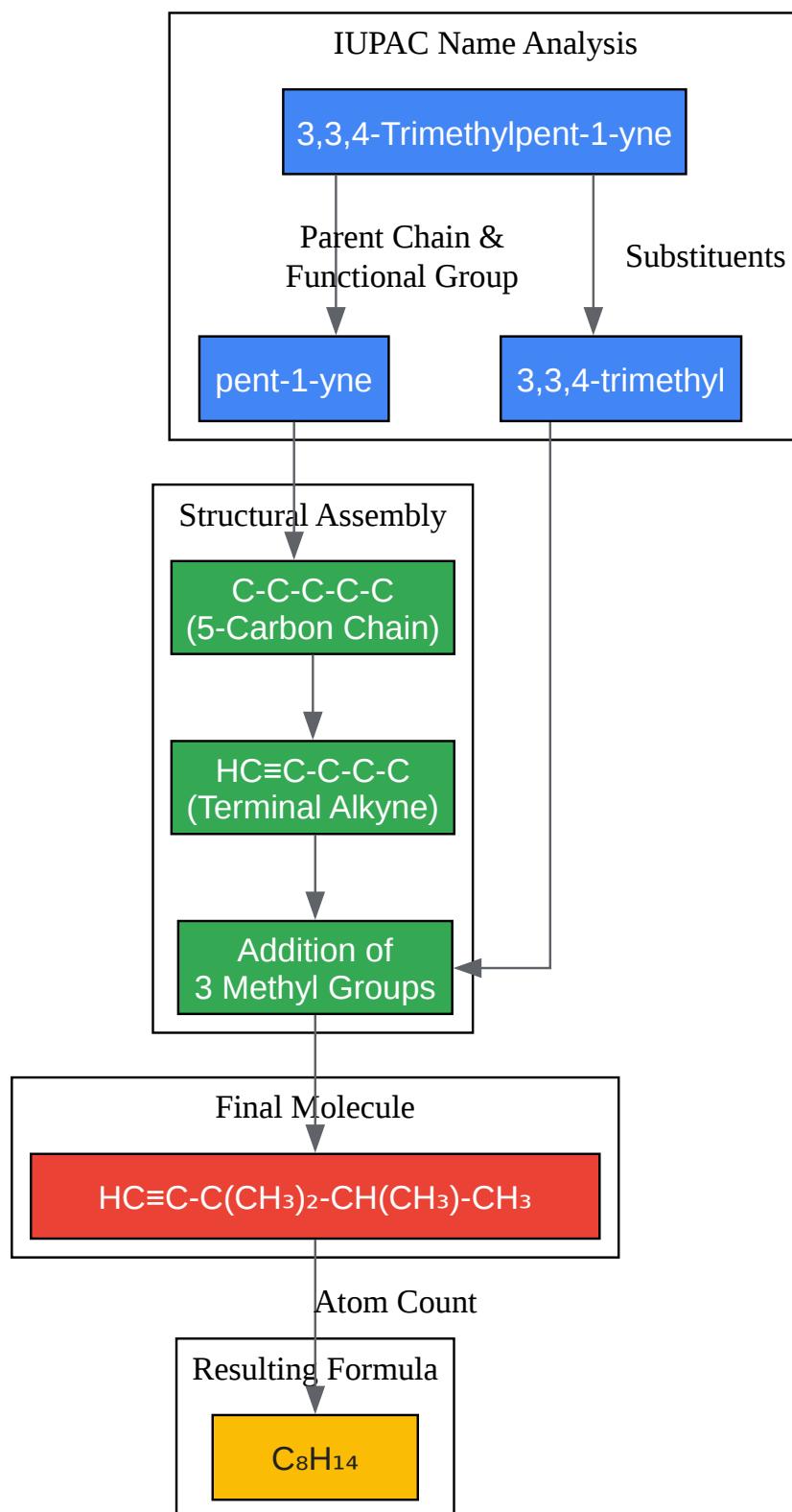
[Get Quote](#)

Technical Guide: 3,3,4-Trimethylpent-1-yne

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,4-Trimethylpent-1-yne is a branched aliphatic alkyne, a class of organic compounds characterized by the presence of a carbon-carbon triple bond. Its specific structure, featuring a terminal alkyne and significant steric hindrance from adjacent quaternary and tertiary carbons, makes it a valuable synthon in organic chemistry and a point of interest in materials science. This document provides a concise technical overview of its core molecular properties, a detailed protocol for its characterization, and a logical framework for its structural determination.


Core Molecular Properties

The fundamental properties of **3,3,4-trimethylpent-1-yne** are derived directly from its molecular structure. The IUPAC name systematically describes a five-carbon chain ("pent") with a triple bond starting at the first carbon ("1-yne") and three methyl group substituents located at the third and fourth carbons.^[1] This arrangement leads to the following quantitative molecular data.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₄	[1] [2]
Molecular Weight	110.20 g/mol	[1] [2]
Exact Mass	110.109550447 Da	[2]
InChI Key	CBPKEZGAMKAZAI-UHFFFAOYSA-N	[1]

Structural Elucidation Pathway

The molecular formula and structure of **3,3,4-trimethylpent-1-yne** can be systematically deduced from its IUPAC name. This process involves identifying the parent chain, locating the principal functional group (the alkyne), and placing the substituents accordingly. The logical flow of this elucidation is critical for confirming the identity of the molecule and predicting its chemical behavior.

[Click to download full resolution via product page](#)

Figure 1: Logical workflow for deriving the molecular structure and formula of **3,3,4-trimethylpent-1-yne** from its IUPAC name.

Experimental Protocols

4.1 Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

To confirm the identity and purity of a sample of **3,3,4-trimethylpent-1-yne**, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.

Objective: To separate **3,3,4-trimethylpent-1-yne** from any potential impurities and obtain its mass spectrum to confirm its molecular weight and fragmentation pattern.

Materials & Instrumentation:

- Sample: 1 mg/mL solution of synthesized **3,3,4-trimethylpent-1-yne** in Dichloromethane (DCM).
- GC-MS System: Agilent 8890 GC coupled with a 5977B MSD, or equivalent.
- GC Column: HP-5ms (30 m x 0.25 mm x 0.25 μ m) or equivalent non-polar capillary column.
- Carrier Gas: Helium, 99.999% purity.
- Vials: 2 mL amber glass screw-top vials with PTFE septa.

Methodology:

- Sample Preparation: Prepare a 1 mg/mL solution of the analyte in DCM. Vortex for 30 seconds to ensure homogeneity.
- GC Oven Program:
 - Initial Temperature: 50°C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 10°C/minute to 250°C.
 - Final Hold: Hold at 250°C for 5 minutes.

- Injector Settings:
 - Injection Volume: 1 μ L.
 - Inlet Temperature: 250°C.
 - Split Ratio: 50:1.
- Mass Spectrometer Settings:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Mass Range: Scan from m/z 35 to 350.
 - Solvent Delay: 3 minutes.
- Data Analysis:
 - The retention time of the primary peak will be used for purity assessment (as a percentage of total ion current).
 - The mass spectrum of the primary peak will be analyzed. The molecular ion peak (M^+) is expected at m/z 110.2. Key fragmentation patterns should be compared against spectral libraries (e.g., NIST) and theoretical fragmentation to confirm the structure. The loss of a methyl group ($M-15$) would result in a fragment at m/z 95, and the loss of a propyl/isopropyl group ($M-43$) would result in a fragment at m/z 67, which are characteristic fragmentation pathways for such branched alkanes/alkynes.

Conclusion

3,3,4-Trimethylpent-1-yne is a well-defined C_8H_{14} alkyne with a molecular weight of 110.20 g/mol .^{[1][2]} Its structure is unambiguously derived from its name, and its identity can be rigorously confirmed using standard analytical techniques such as GC-MS. The protocols and

data presented herein provide a foundational guide for professionals utilizing this compound in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,3,4-Trimethylpent-1-yne () for sale [vulcanchem.com]
- 2. 3,3,4-Trimethylpent-1-yne | C8H14 | CID 53803945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3,3,4-Trimethylpent-1-yne molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13479083#3-3-4-trimethylpent-1-yne-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com